molecular formula C15H24N2O3S2 B7061944 N-methyl-N-propan-2-ylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-sulfonamide

N-methyl-N-propan-2-ylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-sulfonamide

Cat. No.: B7061944
M. Wt: 344.5 g/mol
InChI Key: XYSIHYXYRFOOMK-UHFFFAOYSA-N
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Description

N-methyl-N-propan-2-ylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine]-1’-sulfonamide is a complex organic compound characterized by its unique spiro structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

IUPAC Name

N-methyl-N-propan-2-ylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S2/c1-12(2)16(3)22(18,19)17-8-6-15(7-9-17)14-13(4-10-20-15)5-11-21-14/h5,11-12H,4,6-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSIHYXYRFOOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)S(=O)(=O)N1CCC2(CC1)C3=C(CCO2)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-propan-2-ylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine]-1’-sulfonamide typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of thieno[2,3-c]pyran derivatives and piperidine intermediates, followed by sulfonamide formation through sulfonylation reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-propan-2-ylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine]-1’-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-methyl-N-propan-2-ylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine]-1’-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-propan-2-ylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine]-1’-sulfonamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may interfere with tubulin polymerization, thereby affecting cell division and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

  • Thieno[2,3-c]pyridine derivatives
  • Pyrido[2,3-d]pyrimidine derivatives
  • Thienopyrimidine derivatives

Comparison: N-methyl-N-propan-2-ylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine]-1’-sulfonamide is unique due to its spiro structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in its biological activities .

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